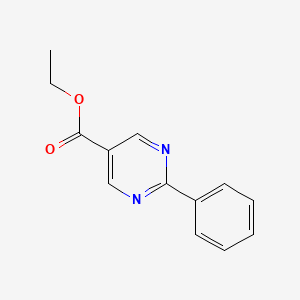

Ethyl 2-phenylpyrimidine-5-carboxylate

概要

説明

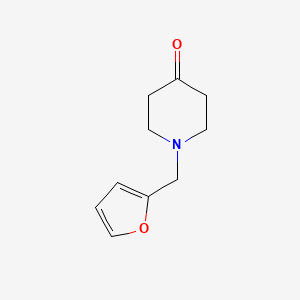

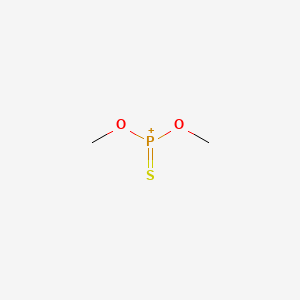

Ethyl 2-phenylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3 of the ring. The ethyl ester group at the 5-position and the phenyl group at the 2-position are indicative of the compound's potential for various chemical transformations and biological activities.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the use of amino esters as starting materials. For instance, the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines was achieved using ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a starting material, which was reacted with phenylisothiocyanate to afford a thiourea derivative that underwent further cyclization reactions under different conditions . Similarly, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, showcasing the versatility of ethyl esters in the synthesis of complex heterocycles .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic methods and, in some cases, X-ray crystallography. For example, the crystal structure of a mecarbinate derivative was determined using single-crystal X-ray diffraction studies, and the optimized molecular structure was confirmed with DFT calculations . The molecular structure of ethyl 2-phenylpyrimidine-5-carboxylate itself would likely be planar due to the aromatic nature of the pyrimidine ring and the phenyl group.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles led to the formation of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylates, which could be further hydrolyzed or decarboxylated . The reactivity of the pyrimidine ring allows for the introduction of various functional groups, which can significantly alter the compound's physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-phenylpyrimidine-5-carboxylate derivatives can vary widely depending on the substituents present on the pyrimidine ring. For example, the introduction of a bromo and a methoxy group on the pyrimidine ring can lead to the formation of compounds with different solubility and reactivity . The presence of electron-withdrawing or electron-donating groups can also affect the acidity of the hydrogen atoms on the pyrimidine ring, influencing its ability to participate in hydrogen bonding and other intermolecular interactions .

科学的研究の応用

Microwave-Mediated Synthesis

Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates are used in the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions (Eynde et al., 2001).

Antimicrobial Agents Synthesis

It plays a role in synthesizing certain mercapto- and aminopyrimidine derivatives as potential antimicrobial agents (El-kerdawy et al., 1990).

Cytotoxic Activity Study

Ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, a derivative, is used in the synthesis and study of novel 5-methyl-4-thiopyrimidine derivatives with varying cytotoxic activities against different cell lines (Stolarczyk et al., 2018).

Benzo[b]pyrimido[4,5-f]azocine Synthesis

Used in synthesizing the first example of the benzo[b]pyrimido[4,5-f]azocine ring system (Schwan & Miles, 1982).

Synthesis of Ethyl and Methyl 2,4-Disubstituted 5-pyrimidinecarboxylates

It's involved in the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles to synthesize esters of 4-substituted 2-amino-, 2-methyl- or 2-phenyl-5-pyrimidinecarboxylic acids (Schenone et al., 1990).

Preparation of CK2 Inhibitors

Ethyl 5-bromopyrimidine-4-carboxylate, synthesized from ethyl 2-phenylpyrimidine-5-carboxylate, is used in the preparation of potent CK2 inhibitors (Regan et al., 2012).

Derivatives Synthesis and Pharmacological Examination

Used in synthesizing derivatives of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine with varied pharmacological activities, including analgesic, anti-inflammatory, and immunosuppressive effects (Malinka et al., 1989).

Soluble Polymer-Assisted Synthesis

It's involved in comparing experimental conditions associated with the multistep synthesis of ethyl 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenylpyrimidine-5-carboxylate using Merrifield’s resin and soluble polymers (Eynde & Watté, 2003).

Antimicrobial Activity Evaluation

Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenylpyrimidine-5-carboxylate is used in synthesizing a series of 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids with significant to moderate antibacterial activity and promising antifungal activity (Shastri & Post, 2019).

Safety And Hazards

特性

IUPAC Name |

ethyl 2-phenylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-14-12(15-9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXNMWBLJLAMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440772 | |

| Record name | Ethyl 2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-phenylpyrimidine-5-carboxylate | |

CAS RN |

85386-14-7 | |

| Record name | Ethyl 2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)